molecular formula C15H24N4S2 B14650820 6-(Dicyclohexylamino)-1,3,5-triazine-2,4(1H,3H)-dithione CAS No. 51105-02-3

6-(Dicyclohexylamino)-1,3,5-triazine-2,4(1H,3H)-dithione

Cat. No.: B14650820
CAS No.: 51105-02-3
M. Wt: 324.5 g/mol
InChI Key: QEQSXQYJJLHQHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Dicyclohexylamino)-1,3,5-triazine-2,4(1H,3H)-dithione is a heterocyclic compound containing a triazine ring substituted with dicyclohexylamino and dithione groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Dicyclohexylamino)-1,3,5-triazine-2,4(1H,3H)-dithione typically involves the reaction of cyanuric chloride with dicyclohexylamine, followed by the introduction of sulfur to form the dithione group. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

6-(Dicyclohexylamino)-1,3,5-triazine-2,4(1H,3H)-dithione can undergo various chemical reactions, including:

    Oxidation: The dithione group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazine ring can be reduced under specific conditions to form different derivatives.

    Substitution: The amino and dithione groups can participate in substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Conditions vary depending on the substituent, but typical reagents include alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced triazine derivatives, and various substituted triazine compounds.

Scientific Research Applications

6-(Dicyclohexylamino)-1,3,5-triazine-2,4(1H,3H)-dithione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups.

Mechanism of Action

The mechanism of action of 6-(Dicyclohexylamino)-1,3,5-triazine-2,4(1H,3H)-dithione involves its interaction with molecular targets such as enzymes and receptors. The compound’s triazine ring and dithione groups can form strong interactions with these targets, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 6-(Diisopropylamino)-1,3,5-triazine-2,4(1H,3H)-dithione
  • 6-(Dibutylamino)-1,3,5-triazine-2,4(1H,3H)-dithione
  • 6-(Diphenylamino)-1,3,5-triazine-2,4(1H,3H)-dithione

Uniqueness

6-(Dicyclohexylamino)-1,3,5-triazine-2,4(1H,3H)-dithione is unique due to the presence of the dicyclohexylamino group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.

Properties

CAS No.

51105-02-3

Molecular Formula

C15H24N4S2

Molecular Weight

324.5 g/mol

IUPAC Name

6-(dicyclohexylamino)-1H-1,3,5-triazine-2,4-dithione

InChI

InChI=1S/C15H24N4S2/c20-14-16-13(17-15(21)18-14)19(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-12H,1-10H2,(H2,16,17,18,20,21)

InChI Key

QEQSXQYJJLHQHU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N(C2CCCCC2)C3=NC(=S)NC(=S)N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.